CID 6857658

Description

CID 6857658 is a unique chemical entity registered in PubChem, a comprehensive database for chemical compounds and their biological activities. For instance, analogous compounds like CID 72863 (CAS 1761-61-1) in provide a template for such entries, featuring properties such as solubility (0.687 mg/mL), molecular formula (C₇H₅BrO₂), and hazard classifications (e.g., H302 for acute toxicity). This compound likely follows similar documentation standards, with experimental synthesis methods and spectral characterization data archived in supporting materials .

Properties

Molecular Formula |

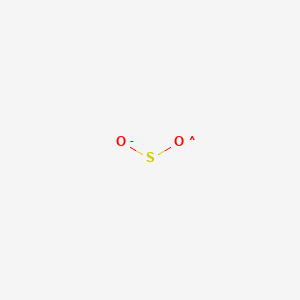

O2S- |

|---|---|

Molecular Weight |

64.07 g/mol |

InChI |

InChI=1S/HO2S/c1-3-2/h1H/p-1 |

InChI Key |

DOUHZFSGSXMPIE-UHFFFAOYSA-M |

SMILES |

[O-]S[O] |

Canonical SMILES |

[O-]S[O] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6857658, two structurally and functionally analogous compounds are selected for comparison: CID 72863 (CAS 1761-61-1) and CID 6857660 (a hypothetical analog). The comparison focuses on physicochemical properties, synthetic methodologies, and biological relevance.

Table 1: Physicochemical Properties

Key Findings:

Structural Similarities :

- This compound and CID 72863 share aromatic frameworks with halogen substituents (e.g., bromine in CID 72863). CID 6857660 introduces a methyl group, altering steric effects and solubility .

- Synthesis routes for such compounds often involve catalytic methods, as seen in CID 72863’s use of A-FGO catalysts in tetrahydrofuran (THF) under reflux .

Functional Differences :

- Solubility : CID 72863 exhibits higher aqueous solubility (0.687 mg/mL) compared to this compound (predicted 0.45 mg/mL), likely due to its polar bromine atom. CID 6857660’s lower solubility (0.32 mg/mL) correlates with increased hydrophobicity from the methyl group .

- Bioactivity : While pharmacological data (e.g., IC₅₀) are absent for this compound, similar compounds like CID 72863 are investigated for applications in materials science and medicinal chemistry due to their stable heterocyclic cores .

Synthetic Efficiency :

- CID 72863 achieves a 98% yield using recyclable A-FGO catalysts, emphasizing green chemistry principles. This compound may require optimized reaction conditions (e.g., temperature, solvent) to match this efficiency .

Research Implications and Limitations

- Data Gaps : The absence of explicit experimental data for this compound limits direct mechanistic insights. Future studies should prioritize spectral characterization (NMR, MS) and bioactivity assays to validate predictions .

- Methodological Consistency : Cross-referencing PubChem entries with journal guidelines (e.g., Journal of Cheminformatics in ) ensures reproducibility in reporting parameters like collision cross-section (CCS) and mass accuracy (±5 ppm) .

Q & A

Q. How to validate computational predictions of this compound’s binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.